Dual Enzyme Inhibition Profile: ALDH-2 and MAO IC50 Quantification
7-Hydroxy-4-phenylcoumarin (4-Phenylumbelliferone) is a dual inhibitor of aldehyde dehydrogenase-2 (ALDH-2) and monoamine oxidase (MAO). The compound exhibits an IC50 of 1.5 µM for ALDH-2 inhibition and an IC50 of 0.5 µM for MAO inhibition . While the parent 7-hydroxycoumarin (umbelliferone) also inhibits these enzymes, the introduction of the 4-phenyl group is critical for achieving this specific dual inhibition potency and balance, distinguishing it from unsubstituted or alkyl-substituted analogs which typically lack one or both of these activities.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | ALDH-2 IC50: 1.5 µM; MAO IC50: 0.5 µM |
| Comparator Or Baseline | 7-Hydroxycoumarin (umbelliferone): MAO-B IC50 ≈ 10-20 µM; ALDH-2 activity not well characterized. |
| Quantified Difference | Target compound exhibits ~20-40 fold higher MAO-B potency and introduces dual ALDH-2 inhibition. |
| Conditions | Biochemical enzyme inhibition assays (in vitro). |
Why This Matters
This unique dual inhibition profile makes the compound an essential tool for investigating metabolic pathways involving both ALDH-2 and MAO, and for screening in metabolic disease research where substitution with a less specific coumarin would confound results.
